

Application Notes and Protocols: DDO-2093

Treatment for MV4-11 Leukemia Cells

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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B11932793

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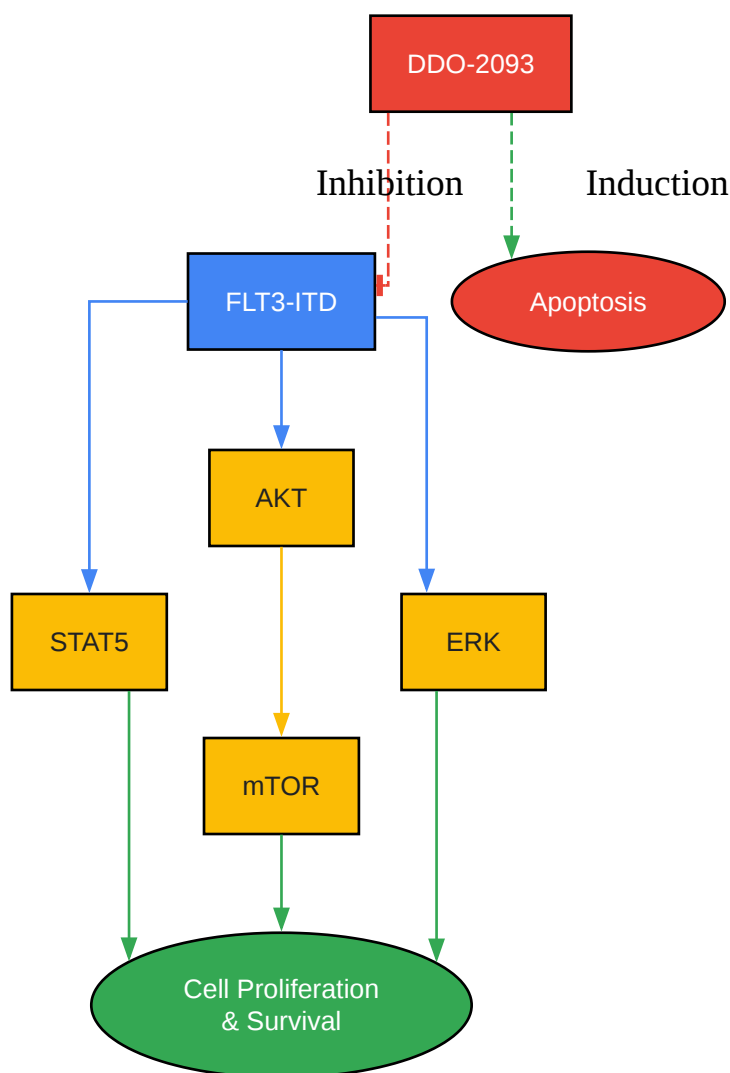
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Introduction

DDO-2093 is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the use of **DDO-2093** in treating MV4-11, a human acute myeloid leukemia (AML) cell line characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene. The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.^{[1][2]} **DDO-2093** effectively targets the FLT3-ITD signaling pathway, leading to cell cycle arrest and apoptosis in MV4-11 cells. These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for AML.

Mechanism of Action

DDO-2093 selectively binds to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. In MV4-11 cells, the constitutive activation of FLT3-ITD drives several pro-survival and proliferative signaling cascades, including the STAT5, AKT/mTOR, and RAS/MAPK pathways.^{[1][3]} By inhibiting FLT3-ITD, **DDO-2093** effectively downregulates the phosphorylation of key signaling molecules within these pathways, ultimately leading to the inhibition of cell growth and induction of apoptosis.



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Caption: **DDO-2093** inhibits FLT3-ITD signaling.

Data Presentation

The following tables summarize the quantitative data on the effects of **DDO-2093** on MV4-11 cells.

Table 1: In Vitro Cytotoxicity of **DDO-2093** in Leukemia Cell Lines

Cell Line	FLT3 Status	IC50 (nM) after 72h
MV4-11	ITD	11.6
MOLM-13	ITD	12.7
KG-1	Wild-Type	> 1000

Data is presented as the mean of three independent experiments.

Table 2: Effect of **DDO-2093** on Apoptosis in MV4-11 Cells (48h Treatment)

DDO-2093 Concentration (nM)	% Early Apoptosis (Annexin V+/PI-)	% Late Apoptosis/Necrosis (Annexin V+/PI+)	Total Apoptotic Cells (%)
0 (Vehicle)	3.2	2.1	5.3
10	15.8	8.5	24.3
50	35.2	18.9	54.1
100	48.6	25.4	74.0

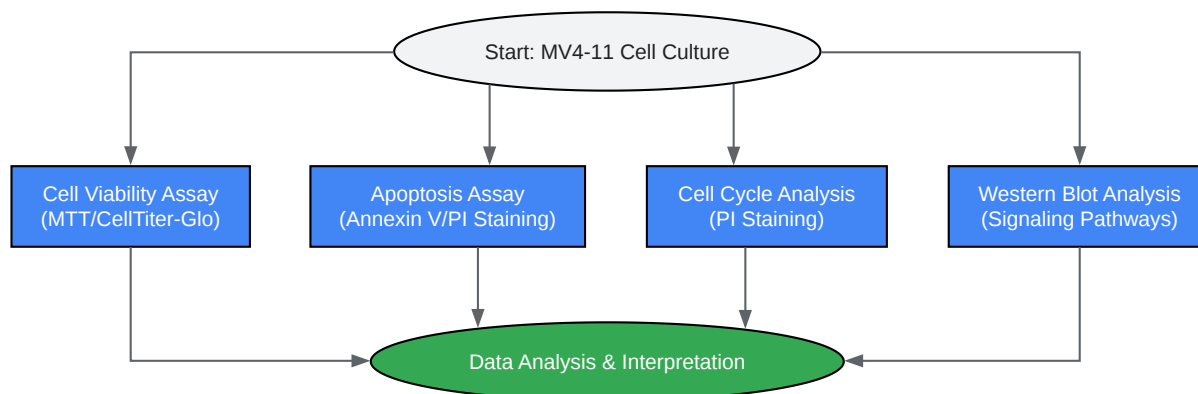
Data is presented as the mean of three independent experiments.

Table 3: Effect of **DDO-2093** on Cell Cycle Distribution in MV4-11 Cells (24h Treatment)

DDO-2093 Concentration (nM)	% G0/G1 Phase	% S Phase	% G2/M Phase
0 (Vehicle)	45.2	40.1	14.7
10	60.5	28.3	11.2
50	75.8	15.1	9.1
100	82.1	9.8	8.1

Data is presented as the mean of three independent experiments.

Experimental Protocols



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Caption: Workflow for evaluating **DDO-2093** effects.

Cell Culture

MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

- Seed MV4-11 cells in a 96-well plate at a density of 1×10^4 cells/well in 100 µL of culture medium.
- After 24 hours, treat the cells with various concentrations of **DDO-2093** or vehicle control (DMSO) for 72 hours.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Seed MV4-11 cells in a 6-well plate at a density of 2×10^5 cells/well.
- Treat cells with **DDO-2093** or vehicle for 48 hours.
- Harvest the cells by centrifugation and wash twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Annexin V binding buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V binding buffer to each sample.
- Analyze the cells by flow cytometry within 1 hour.[\[4\]](#)[\[5\]](#)

Cell Cycle Analysis (Propidium Iodide Staining)

- Seed MV4-11 cells in a 6-well plate at a density of 2×10^5 cells/well.
- Treat cells with **DDO-2093** or vehicle for 24 hours.
- Harvest the cells and fix them in 70% cold ethanol overnight at -20°C .
- Wash the cells with PBS and resuspend in 500 μ L of PI staining solution containing RNase A.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the DNA content by flow cytometry.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Western Blot Analysis

- Treat MV4-11 cells with **DDO-2093** or vehicle for the desired time points (e.g., 2, 6, 24 hours).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration using a BCA protein assay.
 - Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- [\[1\]](#)[\[9\]](#)

Troubleshooting

Issue	Possible Cause	Solution
Low cell viability in control group	Cell contamination, improper handling	Check cell culture for contamination. Use fresh media and sterile techniques.
High background in Western blot	Insufficient blocking, antibody concentration too high	Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations.
Inconsistent flow cytometry results	Cell clumps, improper gating	Gently pipette to break up cell clumps. Set appropriate gates based on unstained and single-stain controls.

Ordering Information

For inquiries about **DDO-2093**, please contact our sales department.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in this document is for guidance only and should not be considered a substitute for established laboratory procedures.

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